2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Quality control Batch traceability Pharmaceutical intermediate

2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS 1219981-37-9) is a substituted nicotinic acid derivative featuring an N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amino group at the pyridine 2-position. The compound has molecular formula C13H18N2O3 and molecular weight 250.29 g/mol.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 1219981-37-9
Cat. No. B1395043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
CAS1219981-37-9
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17)
InChIKeyVZRVSHKCMSVGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS 1219981-37-9) – Key Physicochemical and Sourcing Profile for Procurement Decisions


2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS 1219981-37-9) is a substituted nicotinic acid derivative featuring an N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amino group at the pyridine 2-position . The compound has molecular formula C13H18N2O3 and molecular weight 250.29 g/mol . It is supplied as a research chemical and pharmaceutical intermediate, with commercial vendors offering purities of 95% or higher and batch-specific quality control documentation .

Why Generic Substitution of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (1219981-37-9) Is Not Advisable


Simple in-class substitution of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid with closely related analogs (e.g., the des-methyl analogue CAS 1220029-63-9 or the isonicotinic acid isomer CAS 1219981-32-4) can compromise synthetic reproducibility and biological readout. The N-methyl substituent alters both lipophilicity and hydrogen-bonding capacity , which can affect solubility, metabolic stability, and target binding . Furthermore, the precise regiochemistry of the carboxylic acid group (3-position nicotinic acid vs. 4-position isonicotinic acid) determines interaction with biological targets and influences the compound's utility as a synthetic intermediate . Without batch-specific analytical documentation, purchasing a generic analogue introduces risks of undocumented purity, incorrect isomer, or residual solvents that undermine experimental consistency.

Quantitative Differential Evidence for 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (1219981-37-9) Against Closest Analogs


Batch-Specific Purity and QC Documentation vs. Undocumented Suppliers

Bidepharm supplies 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid at a standard purity of ≥95% and provides batch-specific QC data including NMR, HPLC, and GC . In contrast, many alternative suppliers do not publicly disclose batch-level analytical certificates, leaving purity and identity unverifiable . This documented traceability reduces the risk of experimental failure due to unknown impurities or incorrect isomer contamination.

Quality control Batch traceability Pharmaceutical intermediate

Molecular Weight and Lipophilicity Difference Relative to Des-Methyl Analog (1220029-63-9)

The target compound (MW 250.29 g/mol) contains an N-methyl group, whereas the des-methyl analogue 2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS 1220029-63-9) has MW 236.27 g/mol . The addition of a methyl group typically increases calculated logP by approximately 0.5 units, indicating higher membrane permeability potential [1]. This structural difference alters the compound's solubility profile and may affect its suitability for specific synthetic routes or biological assays where lipophilicity influences partitioning.

Lipophilicity Metabolic stability Drug-likeness

Regiochemistry Differentiation: Nicotinic Acid (3-COOH) vs. Isonicotinic Acid (4-COOH) Isomer

The target compound positions the carboxylic acid at the pyridine 3-position (nicotinic acid series), whereas the isomeric compound 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid (CAS 1219981-32-4) carries the carboxylic acid at the 4-position . This regiochemical difference can lead to distinct hydrogen-bonding patterns and target recognition; for example, isonicotinic acid derivatives have been explored as histone deacetylase (HDAC) inhibitor building blocks , while nicotinic acid derivatives may interact with different biological targets. Using the incorrect isomer could entirely abolish desired biological activity.

Regiochemistry Target binding Isomer specificity

Storage Condition Specification: Cold-Chain Requirement vs. Ambient Stability of Analogs

MolCore specifies storage at 2–8 °C for 2-(Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)nicotinic acid , whereas some des-methyl or isonicotinic analogs are shipped under ambient conditions . This cold-chain requirement implies inherent chemical instability at room temperature, potentially due to the N-methyl group increasing susceptibility to oxidative degradation or hydrolysis. Procurement planning must account for refrigerated shipping and storage infrastructure.

Storage condition Stability Logistics

Supply Chain Certification and ISO-Compliant Manufacturing

MolCore certifies its production of 2-(Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)nicotinic acid under ISO quality systems . In contrast, many smaller suppliers lack such certification, which increases the risk of batch-to-batch variability and contamination [1]. For pharmaceutical intermediate procurement, ISO certification provides documented assurance of process control and quality management.

ISO certification Supply chain integrity Pharmaceutical intermediate

Limited Public Bioactivity Data: Implications for Procurement Validation

A comprehensive search of peer-reviewed literature and public databases (PubChem, ChEMBL) reveals no quantitative bioactivity data for 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid [1]. This contrasts with some nicotinic acid derivatives that have reported enzyme inhibition or receptor binding values. The absence of public data means that users must validate biological activity independently; procurement of high-purity, well-characterized starting material (with available QC documentation) is therefore crucial to avoid confounding variability in subsequent assays.

Bioactivity Literature scarcity Procurement risk

Recommended Application Scenarios for 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (1219981-37-9)


Pharmaceutical Intermediate for Custom Synthesis

The compound's well-defined purity (≥95% or NLT 98%) and batch-specific QC documentation (NMR, HPLC, GC) make it a reliable building block for pharmaceutical synthesis . The N-methyl and tetrahydropyranylmethyl substitutions provide a unique scaffold for further derivatization, as confirmed by vendor specifications.

Structure-Activity Relationship (SAR) Studies on Nicotinic Acid Derivatives

Researchers comparing nicotinic acid derivatives can use this compound as the N-methylated reference standard to evaluate the impact of N-methylation on activity, solubility, and metabolic stability, supported by molecular weight and predicted lipophilicity differences .

Cold-Chain-Dependent Research Projects

Protocols requiring cold-chain logistics can utilize this compound, with storage at 2–8 °C as specified by MolCore , ensuring stability throughout experimental timelines when proper handling is maintained.

Quality Control and Regulatory Submission Support

ISO-certified manufacturing and full batch traceability, as provided by MolCore, support compliance with pharmaceutical development requirements, reducing the burden of in-house re-characterization for regulatory filings .

Quote Request

Request a Quote for 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.